2-(2,5-Dichlorophenyl)ethan-1-ol

Description

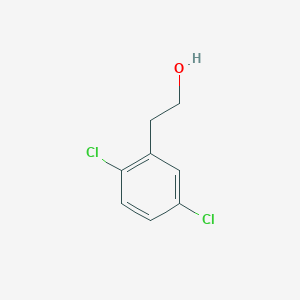

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAXYYQCCIYTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541841 | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-87-2 | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(2,5-Dichlorophenyl)ethan-1-ol

This technical guide provides a comprehensive overview of the known physical properties of 2-(2,5-Dichlorophenyl)ethan-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 2,5-Dichloro-alpha-methylbenzyl alcohol, 2,5-Dichlorophenyl methyl carbinol[3]

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Weight | 191.05 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 56-59 °C | [3] |

| Boiling Point | 117 °C (at 2 Torr) | [3] |

| Refractive Index | 1.5300 (at 25°C, 589.3 nm) | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This can be a digital device or a traditional oil bath apparatus (e.g., Thiele tube).

-

Measurement: The capillary tube is placed in the heating block or oil bath of the apparatus. The temperature is increased at a slow, controlled rate (typically 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination at Reduced Pressure

Since this compound has a relatively high boiling point, it is often determined under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Sample Preparation: A small amount of the compound is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 2 Torr). The flask is then heated gently.

-

Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Methodology:

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) is used. The temperature of the prisms should be controlled, typically at 25°C.

-

Sample Preparation: As this compound is a solid at room temperature, it needs to be melted to a liquid before measurement.

-

Measurement: A few drops of the molten sample are placed on the prism of the refractometer. The prism is closed, and the light source is adjusted. The instrument is then adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and physical characterization of this compound.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1475-12-3|1-(2,5-Dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. 1475-12-3 CAS MSDS (1-(2,5-DICHLOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-(2,5-Dichlorophenyl)ethan-1-ol, a key intermediate in various synthetic applications, including drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a dichlorinated phenyl ethanol derivative. Its chemical identity and key physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [1][2] |

| CAS Number | 1475-12-3 (for the racemate) | [2] |

| (1S)-enantiomer CAS | 691881-93-3 | [1][2] |

| Physical Property | Value | Reference |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 56-59 °C | [3] |

| Boiling Point | 117 °C (at 2 Torr) | [3] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Table 2.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | d | 3H | -CH₃ |

| ~2.0 | s | 1H | -OH |

| ~5.0 | q | 1H | -CH(OH) |

| ~7.2-7.4 | m | 3H | Aromatic-H |

Note: The precise chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is a generalized representation based on similar structures.[4]

Table 2.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~70 | -CH(OH) |

| ~125-135 | Aromatic-C |

| ~145 | Aromatic-C attached to the ethanol group |

Note: This is a predicted spectrum based on analogous compounds.

Table 2.3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | O-H stretch (broad) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1400-1600 | C=C stretch (aromatic) |

| ~1000-1100 | C-O stretch |

| ~700-850 | C-Cl stretch |

Note: IR data is based on characteristic functional group absorptions.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation to form the precursor ketone, followed by reduction to the desired alcohol.

Experimental Protocol

Step 1: Synthesis of 2',5'-Dichloroacetophenone (Friedel-Crafts Acylation)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-dichlorobenzene (1 equivalent) and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions.

-

Acylation: Add acetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2',5'-dichloroacetophenone.[5]

Step 2: Reduction of 2',5'-Dichloroacetophenone to this compound

-

Reaction Setup: Dissolve 2',5'-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions.

-

Reaction: Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.[6]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, chiral alcohols are crucial building blocks in the asymmetric synthesis of drugs. The structural motif of a dichlorinated phenyl group is present in various bioactive compounds. While specific signaling pathways involving this compound are not extensively documented, its role as a precursor allows for the introduction of this key structural feature into potential drug candidates. For example, similar chlorinated phenyl ethanol structures are key intermediates in the synthesis of antifungal agents like luliconazole.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[1]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical and physical properties, spectroscopic data, a detailed synthetic protocol, and its applications as a chemical intermediate. The provided information aims to support researchers and scientists in the synthesis and utilization of this compound in their research and development endeavors.

References

- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1475-12-3|1-(2,5-Dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. 1475-12-3 CAS MSDS (1-(2,5-DICHLOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol

CAS Registry Number: 1875-87-2

Introduction

2-(2,5-Dichlorophenyl)ethan-1-ol is a chlorinated aromatic alcohol. While not extensively studied as an independent active agent, it holds significant importance as a key chemical intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of antifungal agents, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

Quantitative data for this compound and its enantiomers are summarized below. It is important to note that experimentally verified data for the racemic mixture is limited; therefore, computed data and data for the closely related (1S)-enantiomer are also presented.

| Property | Value | Source |

| CAS Registry Number | 1875-87-2 (for racemic mixture) | |

| 691881-93-3 (for (1S)-enantiomer) | PubChem[1] | |

| Molecular Formula | C₈H₈Cl₂O | PubChem[1] |

| Molecular Weight | 191.05 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from 1,4-dichlorobenzene. The first step involves the synthesis of the ketone intermediate, 2',5'-dichloroacetophenone, followed by its reduction to the final alcohol product.

Step 1: Synthesis of 2',5'-Dichloroacetophenone (Ketone Intermediate)

A common method for the synthesis of the ketone intermediate is the Friedel-Crafts acylation of 1,4-dichlorobenzene.

Reaction:

1,4-Dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2',5'-dichloroacetophenone.

Experimental Protocol (Representative):

-

To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.

-

Slowly add 1,4-dichlorobenzene to the mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2',5'-dichloroacetophenone, which can be further purified by distillation or recrystallization.

Step 2: Reduction of 2',5'-Dichloroacetophenone to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis.

Reaction:

2',5'-Dichloroacetophenone is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield this compound.

Experimental Protocol (Representative):

-

Dissolve 2',5'-dichloroacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for a few hours, or until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude this compound, which can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for this compound.

Role in Drug Development: Intermediate for Antifungal Agents

The primary significance of chlorinated phenylethanol derivatives, including this compound, in the pharmaceutical industry is their use as crucial building blocks for the synthesis of imidazole and triazole-based antifungal drugs. Chiral versions of these alcohols are particularly important for producing enantiomerically pure active pharmaceutical ingredients (APIs).

For instance, structurally similar compounds like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol are known key intermediates in the synthesis of the antifungal medication luliconazole. These antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for azole antifungal drugs, for which this compound serves as a precursor in their synthesis.

Caption: Role as a precursor and the inhibitory action of the final drug product.

Conclusion

This compound is a valuable chemical intermediate with a significant, albeit indirect, role in medicine. Its importance lies in its utility as a precursor for the synthesis of potent antifungal agents. A thorough understanding of its synthesis and chemical properties is therefore essential for researchers and professionals involved in the development of new antifungal therapies. Future research could explore the biological activities of this compound and its derivatives beyond their role as synthetic intermediates.

References

A Comprehensive Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol: Synthesis, Properties, and Application in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2,5-Dichlorophenyl)ethan-1-ol, a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly azole-based antifungal agents. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its crucial role in the development of potent antifungal drugs. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of the mechanism of action of the antifungal agents derived from it.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers: (S)-2-(2,5-Dichlorophenyl)ethan-1-ol and (R)-2-(2,5-Dichlorophenyl)ethan-1-ol. The specific stereochemistry is often crucial for its application in the synthesis of stereochemically pure drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1475-12-3 (racemic) |

Note: Physical properties such as melting point and boiling point can vary depending on the specific stereoisomer and purity.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the Friedel-Crafts acylation of 1,4-dichlorobenzene to form the intermediate ketone, 2',5'-dichloroacetophenone, followed by the reduction of the ketone to the desired alcohol.

Experimental Protocol: Synthesis of 2',5'-Dichloroacetophenone (Friedel-Crafts Acylation)

This protocol outlines the synthesis of the ketone intermediate via the acylation of 1,4-dichlorobenzene.

Materials:

-

1,4-Dichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) dissolved in dichloromethane to the stirred suspension.

-

After the addition of acetyl chloride, add a solution of 1,4-dichlorobenzene (1.0 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2',5'-dichloroacetophenone.

-

The crude product can be purified by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis of this compound (Reduction)

This protocol describes the reduction of 2',5'-dichloroacetophenone to the target alcohol using sodium borohydride. For enantioselective synthesis, a chiral reducing agent or a biocatalyst would be employed.

Materials:

-

2',5'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2',5'-dichloroacetophenone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methine proton (quartet or multiplet), methyl protons (doublet), hydroxyl proton (singlet, broad). |

| ¹³C NMR | Aromatic carbons, methine carbon (bearing -OH), methyl carbon. |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H aromatic and aliphatic stretches (~2850-3100), C=C aromatic stretch (~1400-1600), C-O stretch (~1050-1150), C-Cl stretch (~600-800). |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Applications in Drug Development

This compound is a critical building block in the synthesis of several azole antifungal drugs. The dichlorophenyl moiety is a common feature in many potent antifungal agents.

Table 3: Antifungal Drugs Derived from this compound or its Analogs

| Drug | Class | Therapeutic Use |

| Miconazole | Imidazole | Topical treatment of fungal infections |

| Econazole | Imidazole | Topical treatment of fungal infections |

| Luliconazole | Imidazole | Topical treatment of athlete's foot, jock itch, and ringworm |

The synthesis of these drugs often involves the conversion of the hydroxyl group of this compound into a suitable leaving group, followed by nucleophilic substitution with an imidazole derivative.

Mechanism of Action of Derived Antifungal Agents

The azole antifungal drugs synthesized from this compound share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the membrane structure and function, leading to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis, particularly in an enantiomerically pure form, is crucial for the production of several widely used azole antifungal drugs. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals involved in drug discovery and development. This guide provides a comprehensive resource to support these endeavors.

Spectroscopic and Analytical Profile of 2-(2,5-Dichlorophenyl)ethan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,5-Dichlorophenyl)ethan-1-ol, a chlorinated aromatic alcohol of interest in various fields of chemical research. This document outlines the key analytical techniques used for its characterization and presents the available data in a structured format. Detailed experimental protocols are also provided to ensure reproducibility and aid in further research.

Molecular Structure and Properties

This compound is a derivative of phenylethanol with two chlorine atoms substituted on the benzene ring. Its chemical structure is foundational to interpreting its spectroscopic data.

Chemical Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1]

Spectroscopic Data

The following sections detail the expected and reported spectroscopic data for this compound. Due to the limited availability of a complete public spectral dataset for this specific compound, data for structurally similar compounds are included for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals are:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₃) | 7.0 - 7.4 | Multiplet | 3H |

| Methylene Protons (-CH₂-) | ~2.9 | Triplet | 2H |

| Methylene Protons (-CH₂OH) | ~3.8 | Triplet | 2H |

| Hydroxyl Proton (-OH) | Variable (broad singlet) | Singlet | 1H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C-Cl) | 130 - 135 |

| Aromatic Carbons (C-H) | 125 - 130 |

| Aromatic Carbon (C-CH₂) | ~140 |

| Methylene Carbon (-CH₂-) | ~40 |

| Methylene Carbon (-CH₂OH) | ~62 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4][5][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

| Ion | Expected m/z | Notes |

| [M]⁺ | 190, 192, 194 | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| [M-H₂O]⁺ | 172, 174, 176 | Loss of a water molecule. |

| [M-CH₂OH]⁺ | 159, 161 | Cleavage of the ethanol side chain. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.[7]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane or acetone.[8]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

If the sample is a liquid, place a drop directly between two salt plates.[5][6]

-

-

Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane, hexane).

-

Gas Chromatography (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program: Use a temperature gradient to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 280°C.

-

-

Mass Spectrometry (MS):

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Characteristics of 2-(2,5-Dichlorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-(2,5-Dichlorophenyl)ethan-1-ol, a compound of interest in chemical and pharmaceutical research. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound. This guide, therefore, focuses on providing detailed experimental protocols for determining the solubility of poorly water-soluble compounds like this compound. The methodologies described are the gravimetric method and the shake-flask method, which are considered reliable for generating accurate solubility data. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling them to systematically determine its solubility profile.

Introduction to this compound

This compound is a dichlorinated phenyl ethanol derivative. Its chemical structure, featuring a polar hydroxyl group and a nonpolar dichlorophenyl group, suggests that its solubility will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and toxicological studies.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents (e.g., water, ethanol, acetone, etc.) at different temperatures is not available in published scientific literature or publicly accessible databases. Researchers are therefore encouraged to determine these values experimentally. The following sections provide detailed protocols for this purpose.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Researchers are advised to populate this table with experimentally determined data.

Experimental Protocols for Solubility Determination

For a compound with unknown solubility, particularly one that is expected to be poorly soluble in aqueous media, established and reliable methods must be employed. The following protocols for the gravimetric and shake-flask methods are recommended.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a conical flask or a suitable vessel with a stopper. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation. It is critical to maintain the temperature during this step to avoid changes in solubility.

-

-

Analysis:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent gently using a water bath or a hot air oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solute residue in an oven at a suitable temperature (e.g., below the compound's melting point) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the filtrate minus the final weight of the dish and residue.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1][2][3] It is particularly suitable for poorly soluble compounds and is widely used in the pharmaceutical industry.[1][2][3]

Methodology:

-

Preparation of Saturated Solution:

-

Phase Separation:

-

Separate the saturated solution from the undissolved solid. Centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is a common and effective approach to remove all solid particles.[2]

-

-

Concentration Analysis:

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often preferred due to its sensitivity and specificity.

-

A calibration curve must be prepared by measuring the analytical response of a series of standard solutions of known concentrations of this compound.

-

The concentration of the saturated solution is then determined by comparing its analytical response to the calibration curve.

-

-

Expression of Results:

-

The solubility is reported as the determined concentration of the saturated solution, typically in mg/mL or mol/L.

-

Mandatory Visualizations

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

Conclusion

References

Technical Guide: Physicochemical Properties of 2-(2,5-Dichlorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-(2,5-Dichlorophenyl)ethan-1-ol (CAS No: 1475-12-3). This document includes the available physical constants for this compound and outlines the standard experimental methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data for this compound

The experimentally determined melting and boiling points for this compound are summarized in the table below. These values are critical for the purification, handling, and characterization of this compound in research and development.

| Physical Property | Value | Conditions |

| Melting Point | 56-59 °C | Not specified |

| Boiling Point | 117 °C | at 2 Torr |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this measurement.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound, finely powdered

-

Heating bath fluid (if using a Thiele tube, e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 cm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure both are at the same temperature.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[1][2] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure. The Thiele tube method is a common and effective technique for determining the boiling point of a small amount of liquid.

Apparatus and Materials:

-

Thiele tube or a similar heating bath setup (e.g., an aluminum block on a hot plate)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of the liquid this compound is placed in a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube or other heating apparatus.[3][4]

-

Heating: The apparatus is heated gently and uniformly.[3] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] This is the point where the external pressure equals the vapor pressure of the substance.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points.

Caption: Workflow for Melting Point Determination

Caption: Workflow for Boiling Point Determination

References

Potential Biological Activities of Dichlorophenyl Ethanols: A Technical Guide

Abstract

Dichlorophenyl ethanols represent a class of chemical structures that serve as critical building blocks in the synthesis of various biologically active compounds. The strategic placement of chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its biological activity. This technical guide provides a comprehensive overview of the potential biological activities associated with dichlorophenyl ethanols, with a primary focus on their well-established role as precursors to potent antifungal agents. We detail the mechanism of action of these derivative compounds, provide quantitative data where available for related structures, and outline key experimental protocols for biological activity assessment.

Introduction

The dichlorophenyl ethanol moiety is a key pharmacophore found in several important pharmaceutical and agrochemical compounds. While the simple dichlorophenyl ethanol molecule itself is primarily a synthetic intermediate, its structural features are integral to the biological activity of the final products. The most prominent and well-documented application of this chemical scaffold is in the development of azole antifungal drugs. Compounds such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol are crucial intermediates in the synthesis of widely used antifungal agents like miconazole and econazole.[1] Similarly, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key precursor for the antifungal drug luliconazole.[2] This guide will explore the biological context of these intermediates, focusing on the antifungal activities they enable.

Antifungal Activity

The most significant biological relevance of dichlorophenyl ethanols is their role in the synthesis of azole antifungal drugs. These drugs are mainstays in the treatment of fungal infections in humans and plants.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals, derived from dichlorophenyl ethanol precursors, function by disrupting the integrity of the fungal cell membrane. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital sterol component that maintains the structure and fluidity of the fungal cell membrane.

By inhibiting 14α-demethylase, the synthesis of ergosterol is blocked. This leads to the accumulation of toxic sterol precursors and ultimately compromises the fungal cell membrane's function, inhibiting fungal growth and replication. The dichlorophenyl group of these molecules plays a crucial role in binding to the active site of the enzyme.

Key Dichlorophenyl Ethanol Intermediates

The specific structure of the dichlorophenyl ethanol intermediate is critical for the synthesis and efficacy of the final antifungal drug. The table below summarizes key intermediates and their resulting pharmaceutical products.

| Intermediate Compound | CAS Number | Resulting Antifungal Drug(s) | Reference(s) |

| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 24155-42-8 | Miconazole, Econazole | [1][3] |

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 | Luliconazole | [2][4] |

| (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 114446-57-0 | Intermediate in synthesis | [5] |

Note: Quantitative biological activity data (e.g., MIC, IC50) is typically reported for the final drug products, not the synthetic intermediates themselves.

Other Potential Biological Activities

While the antifungal connection is the most robust, the broader class of chlorinated phenyl compounds, to which dichlorophenyl ethanols belong, has been investigated for other biological activities.

Insecticidal and Acaricidal Activity

Historically, related organochlorine compounds like DDT (Dichlorodiphenyltrichloroethane) and its metabolites were used extensively as insecticides.[6][7] The mechanism of action for DDT involves disrupting the axonic transmission of nerve impulses by opening voltage-sensitive sodium ion channels in neurons, leading to spasms and death.[7][8] While 1,1-Bis(4-chlorophenyl)ethanol has been used as an acaricide and insecticide, its registration for use in the US has been discontinued.[8] Direct and current data on the specific insecticidal activity of 1-(dichlorophenyl)ethanols is limited in the available literature.

Experimental Protocols

To evaluate the potential antifungal activity of dichlorophenyl ethanol derivatives, a standardized in vitro susceptibility test is required. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (e.g., a dichlorophenyl ethanol derivative)

-

Fungal strain (e.g., Candida albicans)

-

Sterile 96-well U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or plate reader

-

Sterile water, PBS, and appropriate solvents (e.g., DMSO) for the test compound

-

Incubator (30-35°C)

Procedure:

-

Preparation of Fungal Inoculum: a. Culture the fungal strain on Sabouraud Dextrose Agar overnight at 30°C. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.[10]

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations. Typically, 100 µL of each concentration is prepared at 2x the final desired concentration.

-

Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (medium only). c. Seal the plate and incubate at 35°C for 24-48 hours.

-

Determination of MIC: a. After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at a suitable wavelength (e.g., 450 nm).[11] b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.

Conclusion

Dichlorophenyl ethanols are a class of compounds of significant interest, primarily due to their established role as indispensable intermediates in the synthesis of potent azole antifungal drugs. Their biological potential is most effectively realized in these more complex derivatives, which target the fungal-specific ergosterol biosynthesis pathway. While other activities such as insecticidal effects have been noted in related organochlorine structures, the antifungal application remains the most scientifically and commercially relevant. Future research could focus on exploring the intrinsic biological activities of novel dichlorophenyl ethanol derivatives and their potential as standalone therapeutic or agrochemical agents. Standardized protocols, such as the broth microdilution assay, are essential tools for these evaluative studies.

References

- 1. benchchem.com [benchchem.com]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. royal-chem.com [royal-chem.com]

- 4. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 5. (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | C8H7Cl3O | CID 7003711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. DDT - Wikipedia [en.wikipedia.org]

- 8. 1,1-Bis(4-chlorophenyl)ethanol | C14H12Cl2O | CID 6624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)ethan-1-ol: Synthesis, Properties, and Context in Drug Discovery

Physicochemical and Spectroscopic Data

The fundamental properties of 2-(2,5-Dichlorophenyl)ethan-1-ol and its immediate precursor, 2',5'-Dichloroacetophenone, are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | This compound | 2',5'-Dichloroacetophenone |

| Molecular Formula | C₈H₈Cl₂O | C₈H₆Cl₂O |

| Molecular Weight | 191.05 g/mol [1] | 189.04 g/mol [2][3] |

| CAS Number | 1475-12-3[4] | 2476-37-1[2][5] |

| Appearance | Not specified (likely a solid or oil) | Colorless to yellow to brown clear liquid[3] |

| Melting Point | Not specified | 11 - 13 °C[3][6] |

| Boiling Point | Not specified | 118 °C at 12 mmHg[3] |

| Density | Not specified | 1.312 g/mL at 25 °C[6] |

| Refractive Index | Not specified | 1.5624[6] |

Table 2: Computed Properties and Safety Information

| Property/Descriptor | This compound | 2',5'-Dichloroacetophenone |

| IUPAC Name | (1S)-1-(2,5-dichlorophenyl)ethanol[1] | 1-(2,5-dichlorophenyl)ethanone[5] |

| InChIKey | RDMKUSDLLGKMCK-YFKPBYRVSA-N[1] | CYNFEPKQDJHIMV-UHFFFAOYSA-N[5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |

Synthesis and Experimental Protocols

The primary and most direct route to this compound is the reduction of its corresponding ketone, 2',5'-dichloroacetophenone. This precursor is synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene.

Synthesis of the Precursor: 2',5'-Dichloroacetophenone

The synthesis of 2',5'-dichloroacetophenone is a standard Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add a suitable solvent (e.g., dichloromethane or nitrobenzene) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride to the stirred suspension. Subsequently, add 1,4-dichlorobenzene dropwise, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or chromatography.

Synthesis of this compound via Reduction

The reduction of the ketone functionality in 2',5'-dichloroacetophenone to a secondary alcohol yields this compound. Various reducing agents can be employed for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve 2',5'-dichloroacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude this compound can be purified by column chromatography or recrystallization.

Logical and Experimental Workflows

The synthesis of this compound follows a logical two-step process from commercially available starting materials.

Relevance in Drug Discovery and Development

While specific applications of this compound are not extensively documented, the broader class of dichlorinated phenyl ethanols and their derivatives are of significant interest to the pharmaceutical industry. For instance, the isomeric (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal agent luliconazole.[7] Similarly, other related structures are precursors to miconazole and econazole.[8][9]

This highlights the importance of halogenated phenyl ethanol scaffolds in the development of bioactive molecules. The chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound represents a potentially valuable building block for the synthesis of new chemical entities in drug discovery programs.

The general workflow for the utilization of such intermediates in the synthesis of active pharmaceutical ingredients (APIs) often involves further functionalization of the hydroxyl group.

Conclusion

This compound, while not a widely studied compound in its own right, belongs to a class of chemical structures that are highly relevant in medicinal chemistry and drug development. Its synthesis is straightforward, primarily involving the reduction of the corresponding acetophenone. The physicochemical data provided in this guide serves as a valuable resource for its handling and characterization. For researchers and professionals in drug development, this compound should be considered a useful synthon for the generation of novel molecules with potential therapeutic applications, particularly in the search for new antifungal agents and other pharmaceuticals where a dichlorinated phenyl moiety is desired. Further investigation into the biological activities of derivatives of this compound could be a fruitful area of research.

References

- 1. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | CID 6951755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1475-12-3|1-(2,5-Dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. Ethanone, 1-(2,5-dichlorophenyl)- | C8H6Cl2O | CID 75587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alkalisci.com [alkalisci.com]

- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 8. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]

- 9. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-(2,5-dichlorophenyl)ethan-1-ol, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the Fischer esterification of 2,5-dichlorophenylacetic acid to yield ethyl 2-(2,5-dichlorophenyl)acetate, followed by the reduction of the ester to the target primary alcohol using lithium aluminum hydride (LAH). Detailed experimental protocols, reagent specifications, and safety precautions are outlined. Additionally, this guide includes characterization data to aid in the verification of the synthesized compounds.

Introduction

Substituted phenylethanols are important structural motifs in a wide array of pharmacologically active compounds. The title compound, this compound, with its specific substitution pattern, serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The presented synthetic route offers a reliable and scalable method for accessing this compound in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The first step involves the conversion of the commercially available 2,5-dichlorophenylacetic acid to its corresponding ethyl ester via Fischer esterification. The subsequent step is the reduction of the ester functionality to a primary alcohol using the potent reducing agent, lithium aluminum hydride.

Application Note: A Detailed Protocol for the Preparation of 2-(2,5-Dichlorophenyl)ethan-1-ol

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol, a valuable intermediate in pharmaceutical and materials science research. The described method involves the reduction of 2',5'-dichloroacetophenone using sodium borohydride, a mild and selective reducing agent. This application note includes a detailed experimental procedure, a summary of quantitative data, and characterization guidelines to ensure the successful synthesis and verification of the target compound.

Introduction

This compound and its derivatives are important structural motifs in the development of novel therapeutic agents and functional materials. The presence of the dichlorinated phenyl ring offers unique electronic and steric properties that can be exploited in drug design and polymer chemistry. A reliable and well-documented synthetic protocol is essential for researchers requiring this compound for their studies. This protocol details a safe and efficient method for its preparation from the readily available 2',5'-dichloroacetophenone.

Synthesis Pathway

The synthesis of this compound is achieved via the reduction of the ketone functional group of 2',5'-dichloroacetophenone. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is an effective and commonly used method for this transformation due to its high selectivity for aldehydes and ketones.

Reaction Scheme:

Quantitative Data Summary

A summary of the key reagents and their quantitative details for this protocol is provided in the table below.

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2',5'-Dichloroacetophenone | 189.04[1] | 10.0 | 1.0 | 1.89 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 1.5 | 0.57 g |

| Methanol (Solvent) | 32.04 | - | - | 50 mL |

| This compound | 191.06 | - | - | Theoretical Yield: 1.91 g |

Detailed Experimental Protocol

4.1. Materials and Equipment

-

2',5'-Dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (if necessary)

4.2. Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',5'-dichloroacetophenone (1.89 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous methanol to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.57 g, 15.0 mmol) to the stirred solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The starting ketone should have a higher Rf value than the product alcohol.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (approx. 10 mL) at 0 °C until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.3. Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system such as a mixture of hexanes and ethyl acetate.

-

Column Chromatography: If the crude product is an oil or an impure solid, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Applications of 2-(2,5-Dichlorophenyl)ethan-1-ol in Organic Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,5-Dichlorophenyl)ethan-1-ol is a valuable substituted phenylethanol derivative that serves as a versatile building block in organic synthesis. Its utility is primarily demonstrated in its role as a precursor to a variety of chemical intermediates, which are integral to the discovery and development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the applications of this compound, with a focus on its synthesis and subsequent chemical transformations. Detailed experimental protocols for key reactions, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its use in research and development.

Introduction

Substituted phenyl ethanol derivatives are a critical class of intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of chlorine atoms on the phenyl ring of this compound imparts unique electronic properties and steric hindrance, which can influence reaction pathways and the biological activity of downstream compounds. While its 2,4-dichloro isomer has been more extensively studied as a key intermediate in the synthesis of antifungal agents like miconazole and luliconazole, this compound also holds significant potential as a synthetic precursor. This document aims to provide detailed application notes and protocols for the synthesis and utilization of this compound.

Synthesis of this compound

The primary route to this compound involves the reduction of its corresponding ketone, 2',5'-dichloroacetophenone.

Synthesis of 2',5'-Dichloroacetophenone

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

A detailed protocol for the synthesis of 2',5'-dichloroacetophenone is provided in the following table, based on a patented industrial method.

| Parameter | Value |

| Reactants | p-Dichlorobenzene, Acetyl chloride, Aluminum trichloride (catalyst) |

| Stoichiometry | Molar ratio of p-dichlorobenzene to acetyl chloride greater than 0.75:1 |

| Molar ratio of AlCl₃ to acetyl chloride of 1.2:1 to 3:1 | |

| Solvent | Excess p-dichlorobenzene can serve as the solvent |

| Temperature | 90-130 °C |

| Procedure | Acetyl chloride is reacted with p-dichlorobenzene in the presence of aluminum trichloride. The reaction is typically carried out at an elevated temperature. |

| Work-up | The reaction mixture is cooled and then quenched, for example with cold water or dilute acid. The organic layer is separated, washed, dried, and the product is isolated by distillation. |

| Yield | High yields are achievable under optimized conditions. |

| (Data derived from patent GB1118864A) |

Reduction of 2',5'-Dichloroacetophenone

The reduction of the ketone to the desired alcohol can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

| Parameter | Value |

| Substrate | 2',5'-Dichloroacetophenone |

| Reducing Agent | Hydrogen gas (H₂) |

| Catalyst | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or other suitable hydrogenation catalysts. |

| Solvent | Ethanol, Methanol, or Ethyl acetate |

| Temperature | Room temperature to 50 °C |

| Pressure | 1-10 atm of H₂ |

| Procedure | The ketone is dissolved in a suitable solvent in a hydrogenation vessel. The catalyst is added, and the vessel is purged with hydrogen. The reaction is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). |

| Work-up | The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary. |

| Yield | Typically high, often >90%. |

Caption: Synthesis of the corresponding mesylate.

Nucleophilic Substitution Reactions

The activated alcohol (e.g., as a mesylate or tosylate) can undergo nucleophilic substitution with various nucleophiles to introduce new functional groups.

Application Example: Alkylation of Indazoles

The alkylation of indazoles is a common reaction in medicinal chemistry, often leading to a mixture of N-1 and N-2 isomers. The use of a bulky alkylating agent derived from this compound could potentially influence the regioselectivity of this reaction.

General Experimental Protocol: N-Alkylation of Indazole

| Parameter | Value |

| Reactants | Indazole, 2-(2,5-Dichlorophenyl)ethyl mesylate, Base (e.g., NaH, K₂CO₃) |

| Stoichiometry | Indazole (1.0 eq), Mesylate (1.1 eq), Base (1.2 eq) |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |

| Temperature | Room temperature to 80 °C |

| Procedure | The indazole is dissolved in the solvent, and the base is added. The mixture is stirred for a short period before the addition of the mesylate. The reaction is then stirred at the desired temperature until completion. |

| Work-up | The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The products are typically purified by column chromatography to separate the N-1 and N-2 isomers. |

| Yield & Selectivity | Highly dependent on the specific indazole substrate and reaction conditions. |

Signaling Pathway for Indazole Alkylation

Caption: General pathway for N-alkylation of indazole.

Future Perspectives

The synthetic utility of this compound is an area that warrants further exploration. Its application in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries is a promising avenue for future research. The development of stereoselective reduction methods for 2',5'-dichloroacetophenone would provide access to enantiomerically pure (R)- and (S)-2-(2,5-Dichlorophenyl)ethan-1-ol, which are valuable chiral building blocks. Further investigation into its reactivity with a broader range of nucleophiles and its use in cross-coupling reactions could unveil new and efficient synthetic methodologies.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. This document has provided detailed protocols for its synthesis and outlined its potential applications in organic synthesis, particularly as a precursor to alkylating agents for the functionalization of heterocyclic compounds. The provided data and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules.

analytical methods for 2-(2,5-Dichlorophenyl)ethan-1-ol characterization

Application Notes: Characterization of 2-(2,5-Dichlorophenyl)ethan-1-ol

Introduction this compound is an organic compound that may serve as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and structural integrity are critical for downstream applications. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using various instrumental techniques. The methods described are essential for quality control, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is presented here for the quantitative analysis of this compound.

Data Presentation: HPLC Method Parameters

| Parameter | Value |

| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C[1] |

| Injection Volume | 10 µL[2] |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

| Expected Retention Time | ~ 4.5 - 5.5 minutes (estimated) |

Experimental Protocol: HPLC Analysis

-

Reagent and Standard Preparation:

-

Use HPLC-grade acetonitrile and ultrapure water.[2]

-

Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume/volume ratio.[2] Filter and degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[2]

-